molecular formula C15H10O2S B12793949 3-(1-Naphthyl)-2-thiophenecarboxylic acid CAS No. 30415-28-2

3-(1-Naphthyl)-2-thiophenecarboxylic acid

Cat. No.: B12793949
CAS No.: 30415-28-2
M. Wt: 254.31 g/mol
InChI Key: BAQGBODNNCUJCL-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-2-thiophenecarboxylic acid is an organic compound that features a naphthalene ring fused to a thiophene ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-thiophenecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1-Naphthyl)-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetic acid: Similar structure but with an acetic acid group instead of a thiophene ring.

    2-Thiophenecarboxylic acid: Contains a thiophene ring with a carboxylic acid group but lacks the naphthalene ring.

    Naphthalene-2-carboxylic acid: Features a naphthalene ring with a carboxylic acid group but no thiophene ring.

Uniqueness

3-(1-Naphthyl)-2-thiophenecarboxylic acid is unique due to the presence of both a naphthalene and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

30415-28-2

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

3-naphthalen-1-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)14-13(8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)

InChI Key

BAQGBODNNCUJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(SC=C3)C(=O)O

Origin of Product

United States

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